

# **Application Notes: CY7-SE Triethylamine for Labeling Oligonucleotides and Peptides**

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Compound of Interest		
Compound Name:	CY7-SE triethylamine	
Cat. No.:	B15556711	Get Quote

#### Introduction

CY7-SE (Sulfo-Cyanine7 succinimidyl ester) triethylamine is a near-infrared (NIR) fluorescent dye widely used for the covalent labeling of biomolecules.[1][2][3] As a member of the cyanine dye family, CY7 possesses a long emission wavelength in the NIR spectrum (~774-779 nm), which is advantageous for biological applications.[1][4] This spectral region, often called the "NIR window," minimizes interference from tissue autofluorescence and light absorption by biological components like hemoglobin, allowing for deeper tissue penetration and a significantly improved signal-to-noise ratio in imaging experiments.[1][5][6]

The CY7-SE variant contains an N-hydroxysuccinimide (NHS) ester functional group, which is highly reactive toward primary aliphatic amines (-NH2).[4][7] This reactivity makes it an ideal reagent for labeling primary amines present in oligonucleotides and peptides, forming a stable amide bond.[7][8][9] The triethylamine salt form of CY7-SE is a common formulation. Triethylamine, a tertiary amine base, is often used in the labeling reaction to facilitate the coupling process, particularly in organic solvents.[10][11][12] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of CY7-SE for labeling oligonucleotides and peptides.

## Data Presentation Quantitative Data Summary



The key photophysical and chemical properties of CY7 are summarized below. These values can vary slightly based on the manufacturer and experimental conditions.

Table 1: Spectral and Chemical Properties of CY7

Parameter	Value	Reference
Maximum Excitation Wavelength (λex)	~747 - 756 nm	[1][4][5]
Maximum Emission Wavelength (λem)	~774 - 779 nm	[1][4][5]
Molar Extinction Coefficient (ε)	~250,000 cm <sup>-1</sup> M <sup>-1</sup>	[1]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[4][5]
Reactivity	Primary Amines	[7][8][12]
Solubility	Soluble in DMF, DMSO	[4][5]
Storage Temperature	-20°C	[4]

| Stability | ≥ 4 years (as powder at -20°C) |[4] |

Table 2: Recommended Parameters for CY7 Labeling Reactions



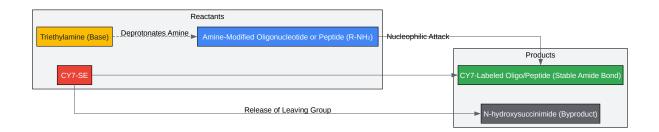
Parameter	Oligonucleotide Labeling	Peptide Labeling	Reference
Biomolecule Requirement	Primary amine modification (e.g., 5' or 3' amino- modifier)	N-terminal primary amine or Lysine residue(s)	[1][12][13]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	0.1 M Sodium Bicarbonate or PBS	[14]
Optimal Reaction pH	8.3 - 8.5	8.3 - 8.5	[12][14][15]
CY7-SE Stock Solvent	Anhydrous DMF or DMSO	Anhydrous DMF or DMSO	[5][8][10]
Molar Excess of CY7- SE	5-20 fold	10-20 fold	[1]
Reaction Temperature	Room Temperature (or 4°C)	Room Temperature (or 4°C)	[1][16]
Reaction Time	2-4 hours (or overnight at 4°C)	2 hours to overnight	[1][14][16]

| Purification Method | Reverse-Phase HPLC, Gel Filtration, Ethanol Precipitation | Reverse-Phase HPLC, Size Exclusion Chromatography |[1][17][18][19] |

## **Experimental Protocols Signaling Pathways and Experimental Workflows**

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of CY7, resulting in a stable amide linkage and the release of N-hydroxysuccinimide.





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**Caption:** CY7-SE NHS ester reaction with a primary amine.

## Protocol 1: Labeling of Amino-Modified Oligonucleotides

This protocol details the covalent attachment of CY7-SE to an oligonucleotide containing a primary amine modification.[1]

- 1. Materials and Reagents
- Amino-modified oligonucleotide (lyophilized)
- CY7-SE triethylamine
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- Nuclease-free water
- Purification system (e.g., RP-HPLC)



#### 2. Reagent Preparation

- Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 0.3 to 0.8 mM.
- CY7-SE Stock Solution: Immediately before use, dissolve CY7-SE in anhydrous DMF or DMSO to a concentration of ~10-20 mM.[1][20] The dye is sensitive to moisture, so fresh preparation is crucial.[20]
- 3. Labeling Reaction Procedure
- In a microcentrifuge tube, combine the oligonucleotide solution and the CY7-SE stock solution. Aim for a 5 to 20-fold molar excess of the CY7-SE dye over the oligonucleotide.[1]
- · Vortex the reaction mixture gently.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1] Protect the tube from light by wrapping it in aluminum foil.[1]
- 4. Purification of CY7-Labeled Oligonucleotide Purification is critical to remove unreacted dye and unlabeled oligonucleotides.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.[1][18]
- HPLC Setup: Use a C18 column.
- Mobile Phases:
  - Mobile Phase A: Aqueous buffer (e.g., 0.1 M TEAA, pH 7.0)
  - Mobile Phase B: Acetonitrile
- Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 95%) over 20-30 minutes.[1]
- Detection: Monitor elution at two wavelengths: 260 nm (for the oligonucleotide) and ~750 nm (for the CY7 dye).[1]
- Fraction Collection:

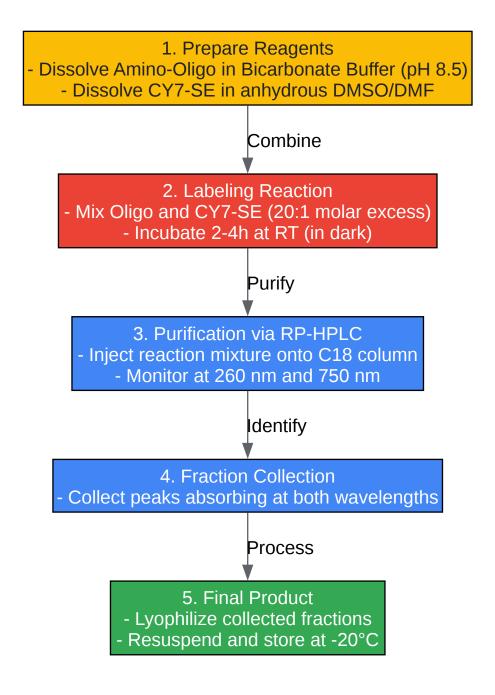
### Methodological & Application





- The first peak to elute is typically the free, unreacted CY7 dye (absorbs at ~750 nm only).
   [1]
- The desired CY7-labeled oligonucleotide will elute later and should show absorbance at both 260 nm and ~750 nm.[1]
- Unlabeled oligonucleotide will absorb only at 260 nm and elutes slightly before the labeled product.[1]
- Collect the fractions corresponding to the dual-absorbing peak.[1]
- 5. Post-Purification and Storage
- Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide as a dry pellet.[1]
- Resuspend the pellet in nuclease-free water or a suitable buffer.
- Store the labeled oligonucleotide at -20°C, protected from light. Properly stored, it should be stable for at least 6 months.[21]





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**Caption:** Workflow for labeling oligonucleotides with CY7-SE.

## **Protocol 2: Labeling of Peptides**

This protocol describes the labeling of peptides containing primary amines (N-terminus or lysine side chains) with CY7-SE.[9][13]

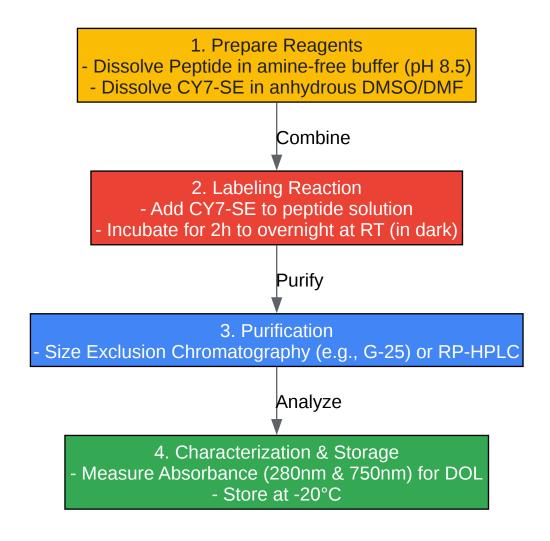
1. Materials and Reagents



- · Peptide with at least one primary amine
- CY7-SE triethylamine
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5) or Phosphate-Buffered Saline (PBS, pH 7.4-8.5)
- Purification supplies (e.g., size exclusion chromatography column like Sephadex G-25, or HPLC system)
- 2. Reagent Preparation
- Peptide Solution: Dissolve the peptide in the chosen reaction buffer to a concentration of 2-10 mg/mL.[20][22] Ensure the buffer is free of other primary amines (e.g., Tris).[7][16]
- CY7-SE Stock Solution: Immediately before use, dissolve CY7-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[20]
- 3. Labeling Reaction Procedure
- Slowly add the CY7-SE solution to the peptide solution while stirring. A 10-20 fold molar excess of dye is recommended.
- Incubate the reaction for at least 2 hours at room temperature or overnight at 4°C, protected from light.[14]
- 4. Purification of CY7-Labeled Peptide
- Size Exclusion Chromatography (e.g., Sephadex G-25): This method separates the larger labeled peptide from the smaller, unreacted dye molecules.[22]
  - Prepare the column according to the manufacturer's instructions.
  - Load the reaction mixture onto the column.[22]
  - Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).[22]



- The labeled peptide will elute first in the colored fractions. The free dye will elute later.
- Reverse-Phase HPLC: For higher purity, RP-HPLC can be used, similar to the protocol for oligonucleotides, but with a gradient optimized for the specific peptide.[10][19]
- 5. Characterization and Storage
- Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at ~280 nm (for the peptide, if it contains Trp or Tyr) and at ~750 nm (for CY7).[5]
- Store the purified, labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.



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**Caption:** Workflow for labeling peptides with CY7-SE.



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